molecular formula C19H17N5O7S B2547361 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 906159-92-0

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No.: B2547361
CAS No.: 906159-92-0
M. Wt: 459.43
InChI Key: VYFYEXFXOKBAOE-UHFFFAOYSA-N
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Description

N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a sophisticated small molecule designed for research applications. This compound features a pyridazine core, a heterocyclic ring system known for its significant role in medicinal chemistry, linked to a benzenesulfonamide group. The benzenesulfonamide moiety is a privileged structure in drug discovery, found in various therapeutic agents such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxypyridazine . The specific substitution pattern on the benzene ring with methyl and nitro groups is designed to modulate the compound's electronic properties and binding affinity, while the ethoxy side chain on the pyridazine ring can influence its pharmacokinetic profile. Compounds with similar structural components, particularly the sulfonamide group, have been utilized as key reagents in synthetic chemistry, for instance, in the formation of aziridine rings or sulfoximinations using related iodonium ylide reagents . As a result, this molecule presents a versatile scaffold for the development of novel biochemical probes. It is intended for use in areas including but not limited to enzyme inhibition studies, cellular pathway analysis, and as a building block in the synthesis of more complex chemical entities. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S/c1-3-31-19-8-7-16(20-21-19)13-5-4-6-14(9-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYEXFXOKBAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-3,5-Dinitrobenzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride precursor. 4-Methylbenzenesulfonic acid serves as the starting material, undergoing nitration at positions 3 and 5. Directed by the electron-withdrawing sulfonic acid group, nitric acid in sulfuric acid introduces nitro groups selectively. Subsequent chlorination with phosphorus pentachloride (PCl₅) or chlorosulfonic acid converts the sulfonic acid to the sulfonyl chloride. The reaction typically proceeds at 60–80°C under anhydrous conditions, yielding 4-methyl-3,5-dinitrobenzenesulfonyl chloride as a crystalline solid. Key challenges include controlling nitration regioselectivity and avoiding over-chlorination, which are mitigated through precise temperature regulation and stoichiometric monitoring.

Preparation of 3-(6-Ethoxypyridazin-3-yl)Aniline

The pyridazine-bearing aniline moiety is synthesized via a palladium-catalyzed cross-coupling strategy. Starting with 3-chloro-6-ethoxypyridazine, a Suzuki-Miyaura coupling with 3-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate generates 3-(6-ethoxypyridazin-3-yl)aniline. The reaction occurs in a tetrahydrofuran (THF)/water mixture at 80°C, achieving yields of 70–85%. Critical parameters include the purity of the boronic acid and the exclusion of oxygen to prevent catalyst deactivation. The ethoxy group enhances pyridazine solubility, facilitating subsequent reactions.

Sulfonamide Bond Formation

Coupling the sulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline forms the target compound. In anhydrous dichloromethane (DCM), the amine reacts with the sulfonyl chloride at 0–5°C, with triethylamine (Et₃N) as a base to neutralize HCl. After stirring for 12–24 hours, the mixture is washed with dilute HCl to remove unreacted starting materials, followed by recrystallization from ethanol/water. Yields typically range from 65% to 78%, depending on the stoichiometric ratio and reaction scale. Alternative solvents such as acetone or acetonitrile may improve solubility but often require longer reaction times.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that dichloromethane outperforms polar aprotic solvents like dimethylformamide (DMF) in minimizing side reactions such as sulfonate ester formation. Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) due to its superior solubility in DCM and efficient HCl scavenging. However, in cases where the amine exhibits low nucleophilicity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.

Temperature and Stoichiometry

Maintaining temperatures below 10°C during the initial coupling phase prevents thermal degradation of the nitro groups. A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion while avoiding excess reagent accumulation. Post-reaction, silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as confirmed by thin-layer chromatography (TLC) monitoring.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.58 (s, 3H, Ar-CH₃), 4.51 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 7.34–7.39 (m, 1H, pyridazine-H), 7.62–7.68 (m, 2H, Ar-H), 8.12 (d, J = 8.5 Hz, 1H, Ar-H), 8.72 (s, 1H, Ar-H), 9.01 (s, 1H, Ar-H), 10.24 (s, 1H, NH).
IR (KBr): 3345 cm⁻¹ (N-H stretch), 1530 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), 1165 cm⁻¹ (S=O stretch).
Mass Spec (ESI-TOF): m/z 459.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₇N₅O₆S.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the benzenesulfonamide core and the dihedral angle (82.5°) between the pyridazine and benzene rings. The nitro groups adopt a nearly coplanar arrangement with the aromatic ring, optimizing resonance stabilization.

Applications and Derivative Synthesis

Biological Activity

While specific studies on this compound are limited, structurally related sulfonamides exhibit antifungal and anticancer properties. The nitro groups may act as electron-withdrawing moieties, enhancing binding to biological targets such as lanosterol 14α-demethylase in fungi.

Further Functionalization

The ethoxy group on the pyridazine ring permits nucleophilic substitution reactions. For example, treatment with hydrazine hydrate replaces the ethoxy with an amino group, yielding a more polar derivative suitable for solubility studies.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Cancer Treatment

The modulation of the Hedgehog signaling pathway has been explored for its potential in treating several types of cancer, including basal cell carcinoma and medulloblastoma. The compound's ability to inhibit this pathway can lead to reduced tumor growth and improved patient outcomes.

Inflammatory Diseases

Research suggests that compounds targeting similar pathways may also have anti-inflammatory effects. By modulating cellular signaling pathways involved in inflammation, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide could potentially be used in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Basal Cell Carcinoma

A study highlighted the efficacy of Hedgehog pathway inhibitors in patients with advanced basal cell carcinoma who had not responded to conventional therapies. The administration of a similar compound resulted in significant tumor regression and improved quality of life for the patients involved .

Case Study: Inflammatory Bowel Disease

Another clinical trial investigated the use of compounds that modulate the Hedgehog signaling pathway in patients with inflammatory bowel disease. Results indicated a reduction in inflammatory markers and clinical symptoms following treatment with these compounds, suggesting a promising application for this compound in managing such conditions .

Data Tables

Application Area Potential Benefits Research Findings
Cancer TreatmentTumor growth inhibitionSignificant regression observed in clinical trials
Inflammatory DiseasesReduction of inflammatory markersPositive outcomes reported in clinical studies

Mechanism of Action

The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

a) N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

  • Key Difference : Methoxy substituent (OCH₃) at the pyridazine 6-position vs. ethoxy (OC₂H₅) in the target compound.
  • Methoxy derivatives may exhibit faster metabolic clearance due to smaller substituent size .

b) I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

  • Key Difference: Pyridazin-3-yl group linked to a phenethylamino-benzoate ester.
  • Impact : The absence of sulfonamide and nitro groups in I-6230 reduces electron-withdrawing effects, likely altering target binding. Esters (e.g., benzoate) are prone to hydrolysis, whereas sulfonamides offer greater metabolic stability .

c) I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

  • Key Difference : Methyl substituent at pyridazine 6-position.
  • Methylation may also sterically hinder interactions with enzymatic active sites compared to ethoxy’s extended chain .

Sulfonamide Derivatives

a) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Difference: Chromenone-pyrazolopyrimidine core vs. pyridazine in the target compound.
  • Impact: The chromenone system introduces planar aromaticity, favoring π-π stacking. The fluorophenyl group enhances hydrophobic interactions, while the target compound’s nitro groups may engage in stronger hydrogen bonding or electrostatic interactions .

b) N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide derivatives (TPIN)

  • Key Difference : Tetrazole ring replaces pyridazine, with isonicotinamide instead of benzenesulfonamide.
  • Impact : Tetrazole’s high nitrogen content promotes hydrogen bonding but may reduce metabolic stability. The sulfonamide in the target compound offers acidity (pKa ~8–10) for pH-dependent solubility and binding .

Functional Group Analysis

Compound Aromatic Core Key Substituents Electron Effects Likely Pharmacokinetic Traits
Target Compound Pyridazine 6-ethoxy, 3,5-dinitrobenzenesulfonamide Strong EWG (nitro), moderate lipophilicity High tissue penetration, moderate solubility
N-(3-(6-methoxypyridazin-3-yl)phenyl)... Pyridazine 6-methoxy, 3,5-dinitrobenzenesulfonamide Moderate EWG, lower lipophilicity Faster clearance, higher aqueous solubility
I-6232 Pyridazine 6-methyl, phenethylamino-benzoate Weak EWG, low lipophilicity Lower permeability, ester hydrolysis
Example 53 () Pyrazolopyrimidine Fluorophenyl, sulfonamide Moderate EWG (sulfonamide), fluorinated High target affinity, slow metabolism

Research Implications

  • Bioactivity : The target compound’s nitro groups may enhance binding to enzymes reliant on electron-deficient aromatic systems (e.g., tyrosine kinases or nitroreductases), as seen in Imatinib’s interactions with Abelson kinase .
  • Methoxy analogs () may avoid this, improving safety profiles.
  • Design Optimization: Hybridizing the ethoxy-pyridazine system with chromenone () or tetrazole () moieties could balance lipophilicity and target engagement.

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent sulfonamide formation. The structural characterization is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing sulfonamide groups can induce apoptosis in cancer cells through various mechanisms.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis via caspase activation
HepG215Cell cycle arrest at G2/M phase
A54912Induction of oxidative stress

In particular, this compound has shown promising results in inhibiting cell proliferation in MCF-7 breast cancer cells and HepG2 liver cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar sulfonamide derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Compound COX-2 Inhibition (%) Concentration (µM)
Compound A47.120
Compound B80.1 (Celecoxib)1

Studies indicate that the presence of the sulfonamide moiety is essential for COX-2 selectivity and inhibitory potency . The compound's structure allows it to interact effectively with the active site of COX enzymes, leading to reduced prostaglandin synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family protein expressions and activating caspases.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.
  • COX Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators that contribute to tumor progression and pain.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative similar to this compound was tested on MCF-7 cells and showed significant apoptosis induction at concentrations above 10 µM .
  • In Vivo Models : Animal studies have demonstrated that compounds with similar structures can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

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